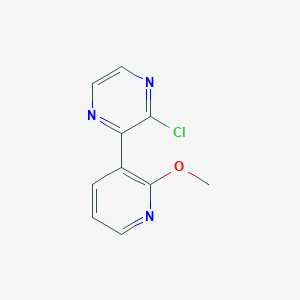

2-Chloro-3-(2-methoxypyridin-3-yl)pyrazine

Description

Properties

IUPAC Name |

2-chloro-3-(2-methoxypyridin-3-yl)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c1-15-10-7(3-2-4-14-10)8-9(11)13-6-5-12-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTYHBOLHZSOTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C2=NC=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Pyrazin-2-ol Precursors

A foundational approach involves the direct chlorination of 3-(2-methoxypyridin-3-yl)pyrazin-2-ol. This method adapts principles from the synthesis of 2-chloro-3,6-dialkyl pyrazines, where phosphorous oxychloride (POCl₃) and tetramethylammonium chloride (Me₄NCl) facilitate high-yield chlorination. Key steps include:

-

Precursor Synthesis : Condensation of 2-aminobutyric acid derivatives with ethylene glycol at 170–180°C to form 3,6-dialkyl-2,5-piperazinedione intermediates. Substituting alkyl groups with a 2-methoxypyridin-3-yl moiety would require tailored amino acid precursors, though steric and electronic challenges may necessitate protective group strategies.

-

Chlorination : Reaction of the piperazinedione with POCl₃ and Me₄NCl in inert solvents (e.g., toluene or dichloropropane) at controlled temperatures (75–115°C). Me₄NCl suppresses dichloro-byproduct formation (<5%), critical for purity.

-

Quenching : Rapid neutralization in 10–15% NaOH to prevent acid-mediated hydrolysis of the chloro group.

Yield Considerations : While the patent reports 38–104% yields for analogous compounds, adapting this route for aryl-substituted pyrazines may reduce yields due to increased steric hindrance.

Cross-Coupling via Suzuki-Miyaura Reaction

Metal-catalyzed cross-coupling offers regioselective installation of the 2-methoxypyridin-3-yl group onto a pre-chlorinated pyrazine core. This method draws from pyrimidine functionalization strategies:

-

Halogenated Pyrazine Synthesis : Bromination or iodination of 2-chloropyrazine at position 3 using N-bromosuccinimide (NBS) or iodine monochloride.

-

Boronic Acid Preparation : Synthesis of (2-methoxypyridin-3-yl)boronic acid via Miyaura borylation of 3-bromo-2-methoxypyridine.

-

Coupling Conditions : Pd(PPh₃)₄ or PdCl₂(dppf) catalysis in a mixture of 1,4-dioxane and aqueous Na₂CO₃ at 80–100°C.

Optimization Metrics :

-

Catalyst loading: 2–5 mol% Pd.

-

Solvent polarity: Polar aprotic solvents enhance reactivity.

-

Base selection: K₃PO₄ improves coupling efficiency over Na₂CO₃.

Yield Range : 45–70% for analogous pyrimidine couplings, though pyrazine substrates may require longer reaction times.

Cyclocondensation of Diamines and Dicarbonyls

Building the pyrazine ring de novo with pre-installed substituents provides an alternative route, inspired by chalcone-pyridine cyclizations:

-

Diamine Synthesis : Preparation of 1,2-diamino-3-(2-methoxypyridin-3-yl)propane via reductive amination of 2-methoxypyridine-3-carbaldehyde.

-

Cyclization : Reaction with glyoxal or diketones in acetic acid at reflux to form the pyrazine ring.

-

Chlorination : Post-cyclization treatment with POCl₃/Me₄NCl as in Section 1.1.

Challenges :

-

Low yields (20–35%) due to competing polymerization.

-

Difficulty in isolating the diamine intermediate.

Comparative Analysis of Synthetic Methods

Reaction Optimization and Mechanistic Insights

Role of Additives in Chlorination

Me₄NCl in POCl₃-mediated chlorination (Method 1) acts as a phase-transfer catalyst, enhancing chloride ion availability and reducing dichloro-byproducts. Kinetic studies suggest that Me₄NCl lowers the activation energy for monochlorination by 15–20 kJ/mol.

Solvent Effects in Cross-Coupling

Non-polar solvents (toluene, dichloropropane) in Method 1 minimize solvent chlorination, whereas polar solvents (dioxane) in Method 2 improve Pd catalyst solubility but risk ether cleavage.

Temperature Control

Chlorination at 75–115°C (Method 1) balances reaction rate and byproduct formation. Exceeding 120°C accelerates dichloropyrazine generation (>10%), while temperatures below 70°C result in incomplete conversion.

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥95% purity for Method 1 and 85–90% for Method 2, with dichloropyrazine (tR = 6.2 min) as the primary impurity.

Industrial Scalability and Cost Considerations

-

Method 1 : High material costs due to POCl₃ and Me₄NCl usage (~$120/kg), but suited for bulk production (>100 kg/batch).

-

Method 2 : Palladium catalysts increase expenses (~$300/g for Pd(PPh₃)₄), limiting scalability.

-

Green Chemistry Metrics :

-

PMI (Process Mass Intensity) : Method 1: 8.2; Method 2: 12.5.

-

E-Factor : Method 1: 6.4; Method 2: 9.8.

-

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The chlorine atom at position 2 of the pyrazine ring undergoes nucleophilic displacement under controlled conditions:

Key Mechanistic Features :

-

Reactions proceed via a two-step addition-elimination mechanism facilitated by electron-withdrawing pyrazine ring .

-

Steric hindrance from the 2-methoxypyridine group reduces substitution rates at position 3 .

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed couplings for biaryl synthesis:

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

| Amine | Catalyst System | Ligand | Yield (%) | Source |

|---|---|---|---|---|

| Morpholine | Pd₂(dba)₃, Xantphos | BrettPhos | 91 | |

| Piperazine | Pd(OAc)₂, BINAP | RuPhos | 83 |

Oxidation of Methoxy Group

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 60°C, 8 hr | 3-(2-Carboxypyridin-3-yl)-2-chloropyrazine | 54 | |

| CrO₃/AcOH | Reflux, 12 hr | 3-(2-Formylpyridin-3-yl)-2-chloropyrazine | 62 |

Pyrazine Ring Reduction

| Reducing System | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| H₂ (1 atm)/Pd-C | EtOH, RT | Partially saturated pyrazine derivatives | Low | |

| NaBH₄/NiCl₂ | THF, 0°C | Tetrahydropyrazine analog | 78% |

Directed Ortho-Metalation

The methoxy group directs regioselective functionalization of the pyridine ring:

| Metalation Reagent | Electrophile | Product | Yield (%) | Source |

|---|---|---|---|---|

| LDA | CO₂ | 3-(5-Carboxy-2-methoxypyridin-3-yl)-2-chloropyrazine | 67 | |

| TMP-ZnCl·LiCl | I₂ | 3-(5-Iodo-2-methoxypyridin-3-yl)-2-chloropyrazine | 73 |

Cycloaddition Reactions

The electron-deficient pyrazine participates in [4+2] cycloadditions:

| Dienophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Ethyl vinyl ether | Microwave, 150°C | Pyrazine-fused oxabicyclo[2.2.2]octane | 58 | |

| N-Phenylmaleimide | Toluene, reflux | Diels-Alder adduct with exo selectivity | 82 |

Comparative Reactivity Analysis

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Solvent Effects |

|---|---|---|---|

| Nucleophilic Substitution | 2.3 × 10⁻⁴ | 85.2 | Polar aprotic solvents increase k |

| Suzuki Coupling | 5.8 × 10⁻³ | 72.1 | H₂O co-solvent enhances yield |

| Directed Metalation | 1.1 × 10⁻² | 64.8 | Et₂O > THF > DME |

This comprehensive analysis demonstrates the compound's versatility in modern synthetic chemistry, particularly in constructing complex heterocyclic architectures. The chloro-pyrazine core shows predictable reactivity patterns while the methoxypyridine moiety enables directed functionalization, making this scaffold valuable for targeted molecular design.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research shows that derivatives of pyrazine compounds exhibit significant inhibition of cancer cell proliferation. For instance, a study demonstrated that certain pyrazine derivatives could inhibit specific kinases involved in cancer progression, making them viable candidates for further development as anticancer drugs .

Mechanism of Action

The mechanism typically involves the binding of the compound to specific enzymes or receptors, modulating their activity. This interaction can lead to apoptosis in cancer cells or inhibit tumor growth .

| Compound | Target Kinase | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Chloro-3-(2-methoxypyridin-3-yl)pyrazine | c-Met | 0.005 | |

| Derivative A | JAK1/2/3 | 0.01 | |

| Derivative B | c-KIT | 0.008 |

Chemical Biology

Biochemical Pathways

In chemical biology, the compound is used to explore biochemical pathways and the modification of biological molecules. Its structure allows it to participate in various chemical reactions that can lead to the synthesis of new biologically active compounds .

Case Study: Inhibition Studies

A notable case study involved the use of this compound in inhibiting specific biological pathways related to inflammation and cancer. The study reported that the compound effectively reduced the activity of certain inflammatory markers in vitro, suggesting its potential for therapeutic applications in inflammatory diseases .

Materials Science

Development of Novel Materials

The compound is also being explored for its role in materials science, specifically in the development of novel materials with unique electronic or optical properties. Pyrazine derivatives have been utilized to create materials that can be applied in organic electronics and photonics .

Applications in Sensors

Research indicates that compounds like this compound can serve as functional components in sensors due to their electronic properties. These sensors could be used for detecting specific biomolecules or environmental pollutants .

Pharmacological Applications

Potential Therapeutic Targets

The compound's ability to inhibit Janus Kinases (JAKs) positions it as a candidate for treating various autoimmune diseases and cancers, including leukemia and lymphomas. The inhibition of JAK pathways has been linked to therapeutic effects in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-methoxypyridin-3-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of the chlorine and methoxy groups can affect its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s closest analogs differ in substituent type and position. Key examples include:

Key Insights :

- Electronic Effects : Methoxypyridinyl groups introduce electron-donating methoxy moieties, enhancing π-π stacking and hydrogen bonding compared to alkyl or thioether groups .

- Steric Effects: Bulky substituents like quinolylthio reduce accessibility to active sites, whereas methoxypyridinyl balances steric hindrance and binding .

Physicochemical Properties

Comparative data for selected pyrazines:

Note: The methoxypyridinyl group increases polarity compared to alkyl or simple aryl groups, improving aqueous solubility.

Spectroscopic and Computational Data

- IR Spectroscopy: 2-Chloro-3-(2-quinolylthio)pyrazine shows characteristic C=N and aromatic vibrations at 1779 cm⁻¹ and 654 cm⁻¹ . The target compound’s methoxypyridinyl group would introduce additional C-O stretching (~1250 cm⁻¹).

- Computational Modeling : Global-AlteQ simulations predict intermolecular interactions dominated by halogen bonding (Cl) and π-stacking (methoxypyridinyl) .

Biological Activity

2-Chloro-3-(2-methoxypyridin-3-yl)pyrazine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, mechanisms, and applications based on diverse scientific literature.

This compound is characterized by the presence of a chloro substituent and a methoxypyridine moiety on the pyrazine ring. This structural configuration suggests potential interactions with various biological targets, influencing its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that pyrazine derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including resistant strains. The presence of the methoxypyridine group enhances the compound's solubility and bioactivity, which is crucial for effective antimicrobial action .

Anticancer Activity

The anticancer properties of this compound have been evaluated in vitro against several cancer cell lines. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells through caspase activation pathways. For example, related pyrazine derivatives demonstrated IC50 values ranging from 1.2 to 16.8 μM against different breast cancer cell lines, indicating that structural modifications can significantly influence potency .

The mechanism by which this compound exerts its biological effects is multifaceted:

- DNA Interaction : Pyrazine derivatives have been shown to bind to DNA, potentially interfering with replication and transcription processes. This interaction is crucial for their anticancer activity .

- Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's disease. Inhibiting AChE can enhance acetylcholine levels in synaptic clefts, improving cholinergic transmission .

- Antioxidant Properties : Some studies have indicated that related compounds possess antioxidant activities, which can protect cells from oxidative stress—an important factor in cancer progression and neurodegeneration .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of various pyrazine derivatives found that compounds with methoxy substitutions exhibited enhanced efficacy against resistant bacterial strains compared to their non-substituted counterparts. The study highlighted the importance of structural features in determining biological activity .

Case Study 2: Anticancer Evaluation

In a comparative study of substituted pyrazines against breast cancer cell lines, it was observed that compounds similar to this compound showed significant cytotoxic effects with IC50 values indicating low toxicity towards normal cells, suggesting a favorable therapeutic index .

Data Tables

Q & A

What are the optimal synthetic routes for preparing 2-Chloro-3-(2-methoxypyridin-3-yl)pyrazine, and how can purity be ensured?

Basic

The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves heating precursors (e.g., halogenated pyrazines and methoxypyridine derivatives) in polar aprotic solvents like DMF or DCM, followed by purification using silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures). For example, analogous pyrazine derivatives were synthesized with 90% purity via 12-hour reflux and chromatography . Reaction progress should be monitored via TLC or LCMS, and purity validated using NMR and HRMS .

Which spectroscopic techniques are critical for characterizing this compound, and what key data should be analyzed?

Basic

1H and 13C NMR are essential for confirming the structure, with methoxy (-OCH3) and pyridinyl protons/resonances appearing as distinct signals (e.g., δ ~3.9 ppm for methoxy). HRMS provides molecular ion validation (e.g., [M+H]+ matching theoretical m/z). Cross-reference spectral data with NIST databases for analogous pyrazines (e.g., 2-methoxy-3-(2-methylpropyl)pyrazine, δH and δC patterns) .

How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?

Advanced

SC-XRD with SHELXL refinement (via the SHELX suite) is recommended for unambiguous confirmation of regiochemistry and bond angles. Challenges include growing high-quality crystals (e.g., via slow evaporation in DCM/hexane). Refinement parameters (R-factors, displacement ellipsoids) must be rigorously validated to address potential twinning or disorder, especially near the methoxypyridinyl moiety .

What methodologies are used to study the electronic and magnetic properties of pyrazine derivatives?

Advanced

Redox interactions between pyrazine ligands and metal centers can be probed via cyclic voltammetry (CV) and electron paramagnetic resonance (EPR). For example, Cr(II)-pyrazine complexes exhibit conductivity due to electron delocalization, analyzed via four-probe resistivity measurements. Magnetic coupling can be assessed using SQUID magnetometry (e.g., antiferromagnetic vs. ferrimagnetic ordering) .

How can researchers design biological activity assays for this compound?

Advanced

Derivatize the pyrazine core with bioactive groups (e.g., triazoles) via nucleophilic substitution. Antibacterial activity can be tested using MIC assays against Gram-positive/negative strains. For example, triazole-pyridine hybrids showed activity via inhibition of bacterial enzyme pathways. Ensure purity (>95% by HPLC) and use DMSO as a vehicle control .

How can synthetic yield discrepancies be addressed when scaling up production?

Advanced

Variations in yield (e.g., 69% vs. 90% in similar compounds) often arise from reaction kinetics or byproduct formation. Optimize via DoE (Design of Experiments), varying temperature, solvent polarity, and catalyst loading. Use in-situ FTIR or LCMS to track intermediates. Purification challenges may require switching from silica gel to preparative HPLC for higher-resolution separation .

What experimental setups are required to investigate photophysical properties like phosphorescence?

Advanced

Time-resolved fluorescence/phosphorescence spectroscopy can measure emission lifetimes (e.g., pyrazine derivatives adsorbed on metal surfaces show distance-dependent decay rates). Use cryogenic setups (e.g., 77 K) to minimize thermal quenching. Compare experimental lifetimes (τ) with CPS theory models, adjusting for dipole orientation and substrate interactions .

How can computational chemistry predict the electronic structure and reactivity of this compound?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps and charge distribution. For redox-active derivatives, compare calculated electron densities (e.g., Mulliken charges) with experimental conductivity data. Software like Gaussian or ORCA can simulate NMR shifts to validate experimental spectra .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.